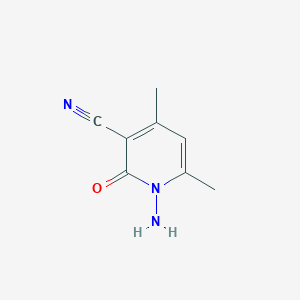

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Overview

Description

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H9N3O. It is known for its unique structure, which includes a pyridine ring substituted with amino, methyl, oxo, and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with acetone and ammonium acetate under reflux conditions. The reaction typically proceeds through a cyclization process, forming the desired pyridine derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial and Antifungal Activities :

Research has indicated that 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits notable antibacterial and antifungal properties. In studies involving synthesized derivatives of this compound, it was found to act as a key intermediate in the development of new antibacterial agents. These derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition rates . -

Anticancer Potential :

The compound has been investigated for its anticancer activities. Studies on its derivatives have shown promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxic effects. The mechanism of action appears to involve the disruption of cancer cell proliferation pathways . -

Matrix Metalloproteinase Inhibition :

The compound has been explored as a potential inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Its derivatives showed varying degrees of inhibition, suggesting that modifications to the structure can enhance MMP inhibitory activity .

Material Science Applications

-

Synthesis of Novel Polymers :

The compound is utilized in the synthesis of advanced polymeric materials. For example, it has been incorporated into hydrogels and other polymer matrices to improve their mechanical properties and biocompatibility for biomedical applications . -

Antibody Immobilization :

Research has shown that this compound can be used to modify surfaces for oriented antibody immobilization in immunoassays. This application is crucial for enhancing the sensitivity and specificity of diagnostic tests .

Case Studies

Mechanism of Action

The mechanism of action of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile: Similar structure but lacks the dihydropyridine ring.

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the amino group.

Uniqueness: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1562-12-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to present a comprehensive overview of its biological activity based on recent research findings.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties, particularly against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC (µM) | Reference Compound | Reference IC (µM) |

|---|---|---|---|---|

| 1-Amino-4,6-dimethyl... | HCT-116 | 2.40 ± 0.12 | Harmine | 2.54 ± 0.82 |

| 1-Amino-4,6-dimethyl... | HepG2 | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |

The compound demonstrated comparable or superior activity to Harmine, a known reference drug, indicating its potential as an anticancer agent .

Molecular docking studies revealed that the compound interacts with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The binding affinity was quantified with a Gibbs free energy change () of approximately -10.8 kcal/mol, indicating strong interaction with the receptor .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

A study involving the synthesis of derivatives of this compound indicated that modifications could enhance its biological activity further. For instance, certain derivatives exhibited increased potency against cancer cell lines and improved binding affinities for EGFR .

Q & A

Q. Basic: What is the optimized synthetic route for 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how is its structure confirmed?

Methodological Answer:

The compound is synthesized via condensation of acetylacetone with cyanoacetamide under reflux conditions in ethanol, yielding the product in high purity . Key spectroscopic data for confirmation include:

- 1H NMR : A singlet at δ 2.32 ppm (6H, 2×CH₃) and a D₂O-exchangeable NH signal at δ 10.22 ppm.

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters:

Q. Advanced: How do reaction conditions influence competing pathways during nitration, and how can deamination be mitigated?

Methodological Answer:

Nitration with HNO₃/H₂SO₄ initially causes deamination to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Prolonged reaction (24+ hours) introduces a nitro group at C5, yielding 3-cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine .

Optimization Strategies :

- Monitor reaction progress via TLC/HPLC to isolate intermediates.

- Adjust stoichiometry (e.g., excess HNO₃) and temperature (0–5°C) to favor nitration over deamination.

- Confirm product identity using ¹³C NMR (nitro group at δ 148–152 ppm) and mass spectrometry .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Store at room temperature in airtight containers, away from oxidizers.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Q. Advanced: How do crystallographic data inform intermolecular interactions and supramolecular assembly?

Methodological Answer:

X-ray analysis reveals planar 1,2-dihydropyridine rings (max deviation = 0.021 Å) with an 85.33° dihedral angle relative to the substituted benzene ring. Intermolecular C–H⋯O interactions form chains along the b-axis, stabilizing the crystal lattice .

Key Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z | 4 |

| R factor | 0.047 |

| C–H⋯O distance | 2.42–2.58 Å |

These interactions guide co-crystal design for enhanced solubility or stability .

Q. Advanced: How can contradictory synthetic outcomes (e.g., deamination vs. nitration) be systematically analyzed?

Methodological Answer:

Case Study : Nitration yielding deamination vs. nitro-derivatives .

- Root Cause Analysis :

- Deamination is kinetically favored at shorter reaction times.

- Nitro-addition becomes thermodynamically favorable under prolonged acidic conditions.

- Resolution :

- Use time-resolved ¹H NMR to track intermediate formation.

- Optimize reaction quenching (e.g., rapid neutralization) to isolate desired products.

Q. Basic: What analytical techniques are critical for characterizing derivatives of this compound?

Methodological Answer:

- Purity : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient).

- Structural Confirmation :

- NMR : Assign substituent positions via COSY and HSQC.

- Mass Spectrometry : ESI-MS for molecular ion validation.

- Elemental Analysis : Match calculated/observed C, H, N percentages .

Q. Advanced: How are structure-activity relationship (SAR) studies designed for anticancer derivative screening?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., aryl, benzodioxol) at C4/C6 via Hantzsch-type reactions with aldehydes and ammonium acetate .

- Biological Assays :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Target Engagement : Measure inhibition of kinases (e.g., PI3K) via ELISA.

- SAR Analysis : Correlate electronic (Hammett σ) and steric parameters (Taft Es) with IC₅₀ values .

Properties

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-5-3-6(2)11(10)8(12)7(5)4-9/h3H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUFHSGKGXNGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325856 | |

| Record name | 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-12-5 | |

| Record name | 1562-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.